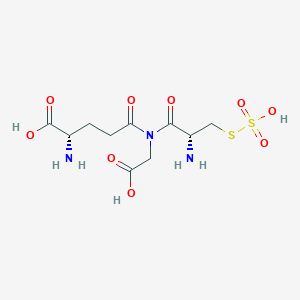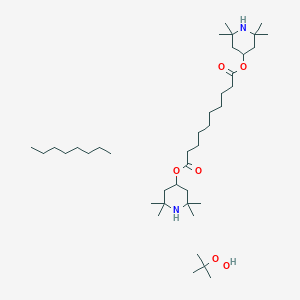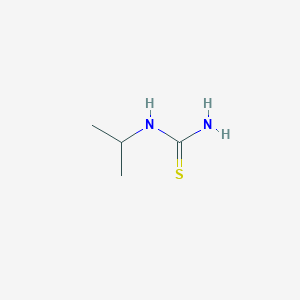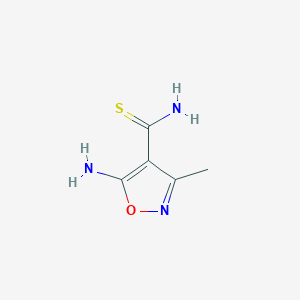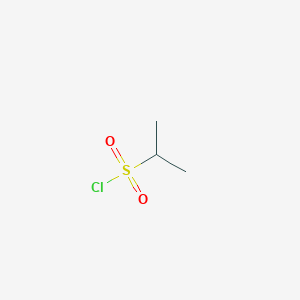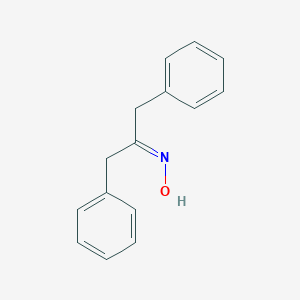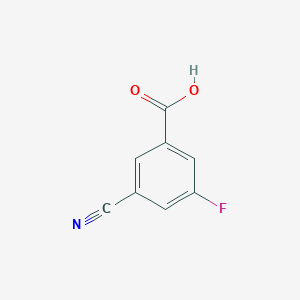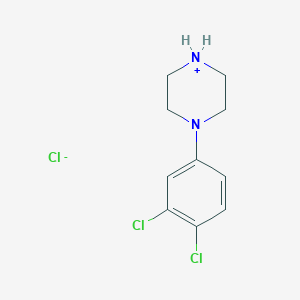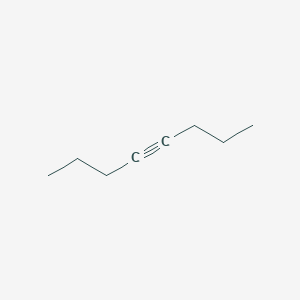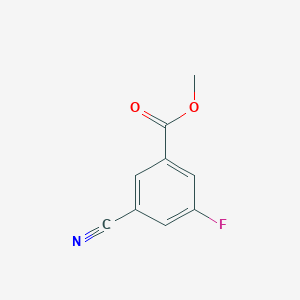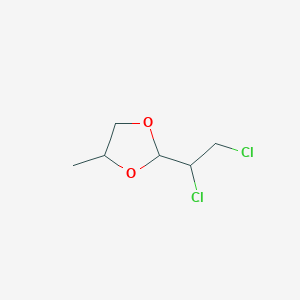
5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
説明
The compound 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which are heterocyclic compounds containing a triazole ring, a sulfur atom, and a fluorophenyl group. These compounds are of significant interest due to their wide range of biological activities and potential applications in various fields such as medicine, agriculture, and material science.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions, as seen in the synthesis of the basic nucleus 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, which is achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Although the specific synthesis of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is not detailed in the provided papers, similar synthetic strategies could be applied, such as the use of fluorophenyl fragments and appropriate cyclization agents to introduce the fluorophenyl group and the methyl group at the respective positions on the triazole ring.
Molecular Structure Analysis
The molecular structure of triazole derivatives is confirmed using spectroscopic methods such as IR and NMR spectroscopy . These methods provide information about the functional groups present and the overall molecular framework. For instance, the presence of aromatic protons can be identified by characteristic chemical shifts in the NMR spectrum .
Chemical Reactions Analysis
The triazole derivatives can undergo various chemical reactions, including condensation to form Schiff bases , cyclization to form thiadiazoles , and S-alkylation . These reactions allow for the modification of the triazole core and the introduction of new functional groups, which can lead to the synthesis of compounds with new properties and potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are studied using certified equipment and methods that adhere to pharmacopoeia standards . These properties include melting points, solubility, and stability, which are important for the practical application of these compounds. The introduction of different substituents, such as the fluorophenyl group, can significantly influence these properties and, consequently, the biological activity of the compounds .
科学的研究の応用
-
Scientific Field: Medicinal Chemistry
- Application : Fluorinated pyrazoles, which are structurally similar to your compound, have been studied for their potential as therapeutic agents .
- Methods : These compounds are typically synthesized via a two-step reaction involving the synthesis of a pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of the pyrazoline under conventional heating .
- Results : Molecular docking studies have shown that these compounds have a binding affinity to the human estrogen alpha receptor (ERα) that is close to that of 4-OHT, a native ligand .
-
Scientific Field: Organic Chemistry
将来の方向性
特性
IUPAC Name |
3-(4-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKMKRLELRQWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359606 | |
| Record name | 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
138417-35-3 | |
| Record name | 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

